![molecular formula C19H12N2O3 B2711407 2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione CAS No. 519152-23-9](/img/structure/B2711407.png)
2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione” belongs to the class of organic compounds known as isoquinolones and derivatives. These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety . New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine. Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones . In recent years, isoquinoline-1,3(2H,4H)-dione compounds have attracted extensive attention from synthetic chemists, with the aim of finding simple, mild, green, and efficient synthetic methods .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzo[de]isoquinoline-1,3-dione system containing an amino group . The linear formula of a similar compound, “6-AMINO-2-PHENYL-BENZ[DE]ISOQUINOLINE-1,3-DIONE”, is C18H12N2O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups to form imines, amines, thioureas, and hydrazones .Applications De Recherche Scientifique
Chemosensor Systems
New derivatives of 2-Amino-6-benzoylbenzo[de]isoquinoline-1,3-dione exhibit high chemosensor selectivity for the determination of anions. Their synthesis involves reactions with ethylenediamine and hydrazine, leading to compounds like imines, amines, thioureas, and hydrazones, which are functional in chemosensor systems (Tolpygin et al., 2012).
Cancer Research
The analogue 2-(2-aminophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NAP-6) targets breast cancer cells selectively via the aryl hydrocarbon receptor (AHR) pathway. This pathway's activation induces DNA damage, leading to cell cycle arrest and cell death in triple-negative breast cancer cells, highlighting a novel avenue for therapeutic intervention (Gilbert et al., 2020).
Fluorescent Dyes and Polymerization Initiators
This compound derivatives have been developed as yellow-green emitting fluorophores and photoinitiators for polymerization, utilizing LEDs for activation. These compounds exhibit excellent photostability and are promising for applications in materials science, offering a "panchromatic behavior" that allows for polymerization under diverse light conditions (Bojinov & Panova, 2007; Xiao et al., 2015).
Hydrogen Bonding and Fluorescence
The interaction of this compound derivatives with polyhydroxy compounds demonstrates solvent-dependent fluorescence emission, influenced by hydrogen bonding. This property is explored for potential applications in fluorescence quenching and enhancement, further enriching the compound's utility in chemical sensing and molecular interaction studies (Tamuly et al., 2006).
Antimicrobial Activity
Derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione have been synthesized and evaluated for antimicrobial activity against a variety of bacteria and fungi, showing potent antibacterial and antifungal activities. This suggests potential for developing new antimicrobial agents based on the benzo[de]isoquinoline-1,3-dione structure (Kuran et al., 2012).
Orientations Futures
Mécanisme D'action
Target of Action
It is known that this compound belongs to the class of organic compounds known as isoquinolones and derivatives . These are aromatic polycyclic compounds containing a ketone bearing isoquinoline moiety .
Mode of Action
It is known that new derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .
Propriétés
IUPAC Name |
2-amino-6-benzoylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O3/c20-21-18(23)14-8-4-7-12-13(9-10-15(16(12)14)19(21)24)17(22)11-5-2-1-3-6-11/h1-10H,20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOLCGHJCPJVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

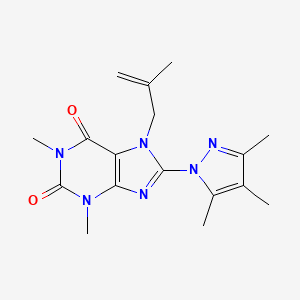
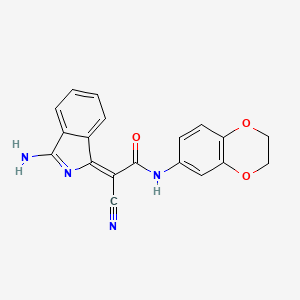
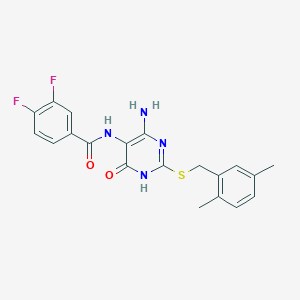
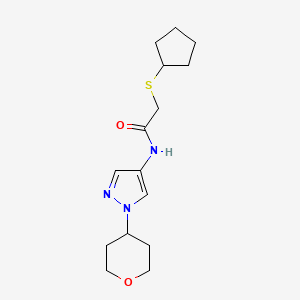
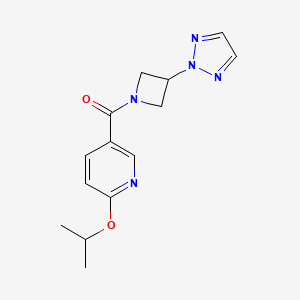

![N-(3-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2711336.png)
![2-[4-(3-Tert-butyl-6-oxopyridazin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2711337.png)
![7-Chloro-5-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2711338.png)
![N-phenethyl-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2711340.png)



![[(1R,6S,7S,8S)-8-Amino-7-bicyclo[4.2.0]octanyl]methanol;hydrochloride](/img/structure/B2711347.png)